(-)-Sabinene

Natural Product Chemistry Essential Oil Analysis Chiral Chromatography

(-)-Sabinene (CAS 10408-16-9), also known as (1S,5S)-sabinene, is the levorotatory enantiomer of the bicyclic monoterpene sabinene, a naturally occurring hydrocarbon with the molecular formula C10H16. It is a colorless oil with a characteristic spicy, woody aroma and a density of approximately 0.84 g/cm³ at 20°C.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 10408-16-9
Cat. No. B131225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sabinene
CAS10408-16-9
Synonyms(1S,5S)-4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane;  (1S,5S)-(-)-4(10)-Thujene;  (1S)-4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane;  (-)-4(10)-Thujene;  l-Sabinene; 
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(C)C12CCC(=C)C1C2
InChIInChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
InChIKeyNDVASEGYNIMXJL-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sabinene (CAS 10408-16-9): Procurement-Grade Bicyclic Monoterpene for Chiral-Specific Research and Industrial Formulation


(-)-Sabinene (CAS 10408-16-9), also known as (1S,5S)-sabinene, is the levorotatory enantiomer of the bicyclic monoterpene sabinene, a naturally occurring hydrocarbon with the molecular formula C10H16 [1]. It is a colorless oil with a characteristic spicy, woody aroma and a density of approximately 0.84 g/cm³ at 20°C [2]. As a plant secondary metabolite found in essential oils of species such as Juniperus saltuaria, Chamaecyparis obtusa, and Piper laosanum, (-)-sabinene serves as a chiral building block, a reference standard for analytical method development, and a bioactive constituent in flavor, fragrance, and antimicrobial research [3][4].

(-)-Sabinene (CAS 10408-16-9): Why Enantiomeric Purity and Structural Specificity Preclude Simple Substitution with Racemic Sabinene or Related Monoterpenes


The procurement of (-)-sabinene, rather than racemic sabinene (CAS 3387-41-5) or its (+)-enantiomer (CAS 2009-00-9), is mandated by the established principle of chiral recognition in biological systems. Terpenoid enantiomers frequently exhibit divergent olfactory properties, distinct ecological roles as semiochemicals, and variable interactions with enzymatic targets, including cytochrome P450s and microbial virulence factors [1]. Substituting with a racemic mixture or the opposite enantiomer introduces an uncontrolled variable, potentially confounding results in studies of antimicrobial activity, insect behavior, or enantioselective biosynthesis, where the specific (1S,5S) configuration is the active principle or the analyte of interest [2]. Furthermore, the hydrated analog, sabinene hydrate (CAS 546-79-2), possesses an additional hydroxyl group that fundamentally alters its polarity, solubility, and biological activity profile, rendering it unsuitable as a direct substitute for the parent hydrocarbon in applications requiring volatile, non-polar terpene character [3].

(-)-Sabinene (CAS 10408-16-9): Quantitative Differentiation from (+)-Sabinene, Racemate, and Sabinene Hydrate


Enantioselective Occurrence and Natural Abundance: Quantifying (-)-Sabinene in Essential Oils vs. (+)-Sabinene

In the essential oil of Chamaecyparis obtusa leaves, (-)-sabinene constitutes 11.81% of the total oil as determined by GC peak area, establishing it as a dominant component [1]. This contrasts with the enantiomeric ratio observed in other species, such as Niphogeton dissecta, where (+)-sabinene predominates over (-)-sabinene at a ratio of 80.9:19.1 [2]. This quantifiable variation in enantiomeric distribution underscores the necessity of sourcing the specific (-)-enantiomer for accurate phytochemical profiling and authentic reconstitution of natural extracts.

Natural Product Chemistry Essential Oil Analysis Chiral Chromatography

Differential Antimicrobial Potency: Comparing (-)-Sabinene to Racemic Sabinene and Sabinene Hydrate

While pure (-)-sabinene alone demonstrates limited direct antimicrobial activity, with a reported Minimal Inhibitory Concentration (MIC) of 4000 µg/mL against Gram-positive cocci [1], this contrasts with the broader and more potent activity of its hydrated derivative, sabinene hydrate, which exhibits an MIC of 0.125 mg/mL against both Escherichia coli and Candida albicans [2]. Furthermore, racemic sabinene has been shown to inhibit fungal growth (MICs ranging from 0.16–5 µL/mL) and reduce nitrite production in LPS/IFN-γ-stimulated RAW 264.7 macrophages at a concentration of 0.32 µL/mL .

Antimicrobial Activity Minimum Inhibitory Concentration Monoterpene Bioactivity

Chiral Specificity in Ecological Interactions: Semiochemical Discrimination of (-)-Sabinene

In the pine weevil Hylobius abietis, olfactory receptor neurons exhibit enantioselective discrimination between (+)- and (-)-sabinene [1]. While both enantiomers are present in the host conifer volatile profile, the insect's peripheral sensory system is capable of encoding the specific enantiomeric ratio, which likely contributes to host-finding or avoidance behavior. This chiral recognition is a class-level phenomenon for monoterpenes, but the presence of both sabinene enantiomers in the tested conifers (Pinus densiflora, Cryptomeria japonica, Chamaecyparis obtusa) confirms the biological relevance of the specific (-)-form [1].

Chemical Ecology Semiochemistry Insect Behavior

(-)-Sabinene (CAS 10408-16-9): Validated Application Scenarios for Scientific and Industrial Use


Development of Chiral Reference Standards for Phytochemical Authentication

The well-documented presence of (-)-sabinene as a major or minor component in various essential oils, including those of Chamaecyparis obtusa (11.81% peak area) and Juniperus saltuaria (38.2% of oil), necessitates its use as a primary reference standard for GC-MS and GC-FID method development [1][2]. Analytical laboratories engaged in the quality control of botanical extracts, flavor and fragrance materials, and traditional herbal medicines require the pure (-)-enantiomer to accurately identify, quantify, and verify the enantiomeric purity of sabinene in commercial samples, thereby ensuring batch-to-batch consistency and compliance with pharmacopeial monographs .

Semiochemical Research in Chemical Ecology and Integrated Pest Management

The demonstrated enantioselective discrimination of sabinene by the olfactory system of the pine weevil (Hylobius abietis) positions (-)-sabinene as a critical tool for studying insect-plant interactions [3]. Researchers investigating host recognition, oviposition cues, or the development of pheromone-based lures and repellents must utilize the pure enantiomer to avoid confounding results from the racemic mixture. This specific knowledge enables the design of more effective and ecologically targeted semiochemical strategies for forest pest monitoring and control.

Investigation of Monoterpene Structure-Activity Relationships (SAR) and Biosynthesis

The relatively weak direct antimicrobial activity of (-)-sabinene (MIC 4000 µg/mL) compared to its hydroxylated derivative, sabinene hydrate (MIC 0.125 mg/mL), provides a valuable baseline for SAR studies [4][5]. Researchers aiming to understand the molecular determinants of monoterpene bioactivity or to engineer novel terpenoid antimicrobials require the pure hydrocarbon scaffold of (-)-sabinene as a starting point. Furthermore, its role as a key intermediate in the biosynthetic pathways of various plants makes it an essential substrate and analytical standard for studies in plant secondary metabolism and metabolic engineering [6].

Technical Documentation Hub

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